2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The presence of a bromomethyl group and an amino group attached to the phenyl ring adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one typically involves multiple steps. One common approach starts with the bromination of a suitable precursor, such as a phenyl derivative, followed by the introduction of the amino group. The final step involves the formation of the purine ring system under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield benzaldehyde derivatives, while substitution reactions can produce various functionalized purine compounds .
Scientific Research Applications
2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s purine core makes it relevant in the study of nucleic acids and enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The purine core can mimic natural nucleotides, allowing the compound to interfere with nucleic acid processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromomethylphenylboronic acid pinacol ester: Shares the bromomethyl group but differs in the core structure.
4-Formylphenylboronic acid: Contains a formyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one is unique due to its combination of a purine core and a bromomethyl group, which provides a distinct set of chemical properties and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
142580-98-1 |
---|---|
Molecular Formula |
C12H10BrN5O |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-[3-(bromomethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10BrN5O/c13-5-7-2-1-3-8(4-7)16-12-17-10-9(11(19)18-12)14-6-15-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
InChI Key |
CWEQKRIIECOKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.